molecular formula C11H15N3O2S B7564966 N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide

N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide

Cat. No. B7564966
M. Wt: 253.32 g/mol
InChI Key: UXLUBUFPNKORGP-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In studies on Alzheimer's disease, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In studies on herbicidal activity, it has been shown to inhibit the growth of various weeds.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide in lab experiments include its potential as a versatile compound with applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide include further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and environmental science. It may also be studied for its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, it may be studied for its potential as a tool for chemical biology research.

Synthesis Methods

The synthesis of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been achieved through various methods, including the reaction of 3-acetylpyridine with thiomorpholine-4-carboxylic acid and the reaction of 3-amino-2-methylpyridine with thiomorpholine-4-carboxylic acid chloride. The compound has also been synthesized through the reaction of 3-acetyl-2-methylpyridine with thiomorpholine-4-carboxylic acid in the presence of triethylamine.

Scientific Research Applications

N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In agriculture, it has been studied for its potential as a herbicide and as a growth regulator. In environmental science, it has been studied for its potential as a pollutant remediation agent.

properties

IUPAC Name

N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13-4-2-3-9(10(13)15)12-11(16)14-5-7-17-8-6-14/h2-4H,5-8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLUBUFPNKORGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)NC(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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